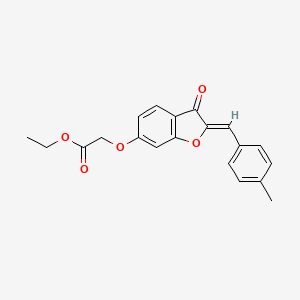

![molecular formula C8H10F3NO2 B2939911 (2S)-2-氨基-2-[3-(三氟甲基)双环[1.1.1]戊烷-1-基]乙酸 CAS No. 914082-74-9](/img/structure/B2939911.png)

(2S)-2-氨基-2-[3-(三氟甲基)双环[1.1.1]戊烷-1-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

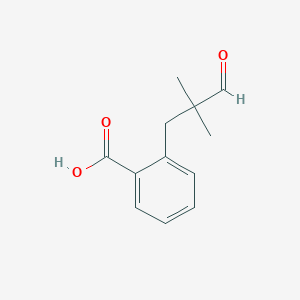

“(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is a fluorinated analog of natural hydrophobic amino acids . It is one of the most hydrophobic amino acids that are important to gain efficient packing within the hydrophobic core . The molecular formula of this compound is C8H10F3NO2, and it has a molecular weight of 209.17 .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which includes “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid”, involves the photochemical addition of propellane to diacetyl . This process allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Representative gram scale transformations of the diacid were also performed to obtain various BCP-containing building blocks, including alcohols, acids, amines, trifluoroborates, and amino acids .Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is characterized by a bicyclo[1.1.1]pentane core with a trifluoromethyl group and an amino acid attached . The InChI code for this compound is 1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” include the photochemical addition of propellane to diacetyl and the subsequent haloform reaction . These reactions allow the construction of the BCP core and the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .科学研究应用

谷氨酸受体配体

- 合成了一系列基于双环[1.1.1]戊烷的ω-酸性氨基酸,其与感兴趣的结构相关,并将其评估为谷氨酸受体配体。值得注意的是,一种化合物在NMDA受体上显示出高亲和力和选择性,表明在神经病学应用中具有潜力 (Filosa等人,2009年)。

合成和结构研究

- 已经对与本化合物在结构上相似的2-取代双环[1.1.1]戊烷的合成进行了研究。这项工作对开发新的合成方法和理解这些化合物的溶剂化反应性有影响 (Brook & Brophy, 1985)。

生物学研究应用

- 报道了双环[1.1.1]戊烷结构单元3-(吡嗪-2-基)双环[1.1.1]戊烷-1-羧酸的具体合成。这展示了此类基序在生物学研究中的应用,突出了它们在药物化学中的潜力 (Thirumoorthi & Adsool, 2016)。

生物等排体合成

- 与查询化合物类似的双环[1.1.1]戊烷被认为是药物化学中某些基团的有效生物等排体。已经开发出合成3-烷基双环[1.1.1]戊烷-1-胺的方法,这在合成具有药学意义的化合物中很重要 (Hughes等人,2019年)。

晶体结构分析

- 分析了类似化合物3-氨基双环[1.1.1]戊烷羧酸的N-Boc保护衍生物的晶体结构。这项研究提供了对这种化合物中分子排列和相互作用的见解 (Luger等人,2000年)。

酸性性质和取代基效应

- 计算和分析了各种双环[1.1.1]戊烷-1-羧酸的酸度,有助于理解此类化合物中的电子效应 (Wiberg, 2002)。

作用机制

Target of Action

It is known to be a fluorinated analog of natural hydrophobic amino acids . This suggests that it may interact with proteins or enzymes that have a binding site for hydrophobic amino acids.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

属性

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14/h4H,1-3,12H2,(H,13,14)/t4-,6?,7?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOOIFQERLCXQE-SIZQZZMJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

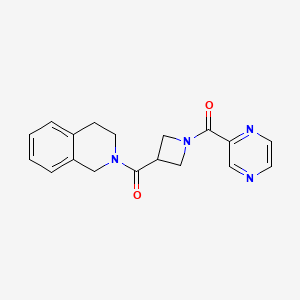

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)

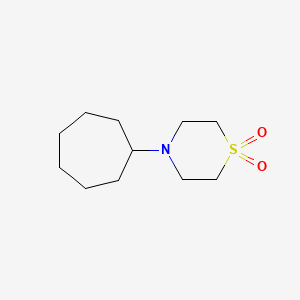

![methyl [4-({2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)

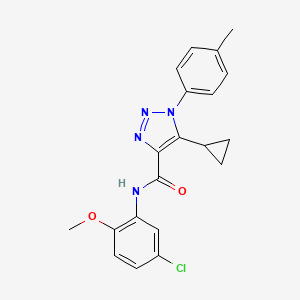

![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)

![1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2939839.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine](/img/structure/B2939840.png)

![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939844.png)

![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)